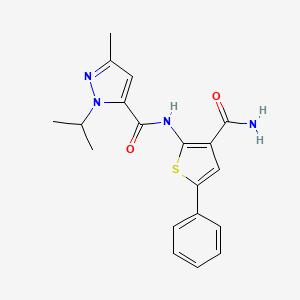

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide

Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a thiophene moiety via a carboxamide bridge. The pyrazole ring is substituted with an isopropyl group at position 1 and a methyl group at position 3, while the thiophene ring carries a carbamoyl group at position 3 and a phenyl group at position 3.

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methyl-2-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-11(2)23-15(9-12(3)22-23)18(25)21-19-14(17(20)24)10-16(26-19)13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLYYSYMZFELJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide is with a molecular weight of approximately 342.4 g/mol. The compound features a pyrazole core, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. Pyrazole derivatives, such as this one, have been shown to interact with targets like:

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is crucial for the treatment of certain cancers.

- Cyclooxygenase (COX) Enzymes : This interaction suggests potential anti-inflammatory properties.

The compound's unique structure allows it to participate in various chemical reactions, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have evaluated the anticancer properties of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide against several cancer cell lines. For instance, a colorimetric MTT assay demonstrated that this compound exhibited significant cytotoxic effects against liver and lung carcinoma cell lines, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers. In vitro studies indicated that it significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells, suggesting its potential application in inflammatory diseases .

Case Studies

Case Study 1: Cytotoxicity Against Carcinoma Cell Lines

In a recent study, N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide was tested against two carcinoma cell lines. The results indicated a potent cytotoxic effect with an IC50 value of approximately 8.74 μM for lung carcinoma cells, demonstrating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly inhibit the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS), showing a reduction in nitric oxide production by 50% at a concentration of 10 μM .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyrazole-carboxamide derivatives and related heterocycles. Below is a detailed analysis of its key differences and similarities with analogs from the evidence:

Structural Analogues from Pyrazole-Carboxamide Family

describes pyrazole-carboxamide derivatives (3a–3e) synthesized via EDCI/HOBt-mediated coupling . These compounds feature variations in aryl substituents (e.g., phenyl, chlorophenyl, fluorophenyl) and functional groups (e.g., cyano, chloro). Key comparisons include:

- Thiophene vs. Phenyl Rings: The target’s thiophene moiety may enhance π-stacking interactions compared to phenyl rings in 3a–3e. The carbamoyl group (NH2) on the thiophene could improve solubility via hydrogen bonding, unlike the cyano group in 3a–3e, which is less polar .

- Substituent Effects: Fluorine in 3d increases melting point (181–183°C) compared to 3a (133–135°C), likely due to enhanced polarity and crystal packing.

Thiadiazole-Containing Analogues

describes a pyrazole-carboxamide with a thiadiazole ring: 5-(2-hydroxy-4-methylphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . Key differences:

- Heterocyclic Core: The thiadiazole ring in vs. thiophene in the target compound.

- Substituents : The hydroxy-methylphenyl group in enhances hydrophilicity, whereas the target’s phenylthiophene may prioritize lipophilicity .

Alkyl-Substituted Pyrazole-Carboxamides

lists 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which lacks aromatic rings but shares the carboxamide-pyrazole core.

- Bioactivity Implications : The target’s aromatic systems (thiophene, phenyl) may favor interactions with hydrophobic pockets in proteins, unlike the alkyl chains in ’s compound, which could limit such interactions .

Thiazole-Carboxamide Derivatives

synthesizes N-(2-chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide, featuring a thiazole ring.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of pyrazole and thiophene intermediates. For example, coupling reactions under reflux in solvents like DMSO or acetonitrile are common. Intermediates are characterized using Thin Layer Chromatography (TLC) for purity assessment, followed by spectroscopic confirmation via -NMR, -NMR, and mass spectrometry (MS) to verify structural integrity .

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR): Proton () and carbon () NMR identify substituents and connectivity (e.g., distinguishing isopropyl and methyl groups on the pyrazole ring).

- Infrared Spectroscopy (IR): Confirms functional groups like carboxamide (C=O stretch ~1650 cm) and thiophene ring vibrations.

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .

Q. What functional groups in the compound contribute to its reactivity and biological potential?

The thiophene ring, pyrazole core, and carboxamide group are critical. The thiophene’s sulfur atom enhances π-π stacking in biological targets, while the pyrazole’s nitrogen atoms facilitate hydrogen bonding. The carboxamide group enables interactions with enzymes or receptors via hydrogen bonding .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable conditions. Molecular docking studies predict binding affinities to biological targets (e.g., kinases or antimicrobial enzymes), guiding structural modifications. For instance, ICReDD’s integrated computational-experimental workflows reduce trial-and-error in reaction optimization .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Dose-Response Curves: Quantify EC values under identical conditions.

- Structural Validation: Confirm compound purity (≥95% by HPLC) to rule out impurity-driven artifacts .

Q. What strategies improve synthetic yields for thiophene-pyrazole hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.